molecular formula C15H13N3O3 B2951696 methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate CAS No. 1986486-46-7

methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate

Cat. No.: B2951696
CAS No.: 1986486-46-7
M. Wt: 283.287
InChI Key: YVHBVBXYJJNRAK-UHFFFAOYSA-N
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Description

Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate is a heterocyclic compound that features both an oxadiazole and a pyrrole ring in its structure. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and biological activity, while the pyrrole ring is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate typically involves the formation of the oxadiazole ring followed by its attachment to the pyrrole ring. One common method involves the cyclization of an amidoxime with a carboxylic acid derivative to form the oxadiazole ring . This intermediate can then be reacted with a pyrrole derivative under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or pyrrole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl or pyrrole rings.

Mechanism of Action

The mechanism of action of methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The oxadiazole ring could interact with metal ions or other biomolecules, while the pyrrole ring might participate in hydrogen bonding or π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxylate is unique in that it combines both the oxadiazole and pyrrole rings in a single molecule. This combination can result in unique biological activities and properties that are not observed in compounds containing only one of these rings .

Properties

IUPAC Name

methyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-15(19)12-8-5-9-18(12)10-13-16-14(17-21-13)11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHBVBXYJJNRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1CC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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